(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride
Description
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-[4-(trifluoromethyl)phenyl]methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2O.ClH/c14-13(15,16)10-3-1-9(2-4-10)12(19)18-7-5-11(17)6-8-18;/h1-4,11H,5-8,17H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DULMNELDCYMSEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=C(C=C2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride typically involves the reaction of 4-(trifluoromethyl)benzoyl chloride with 4-aminopiperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Central Nervous System Disorders
Research indicates that compounds similar to (4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride may exhibit activity against various central nervous system disorders, including cognitive impairments and neurodegenerative diseases such as Alzheimer's disease. The compound's structural features suggest potential interactions with neurotransmitter systems, which could be leveraged for therapeutic effects in conditions characterized by cognitive decline .
Metabolic Disorders
The compound has been studied for its potential to inhibit 11β-hydroxysteroid dehydrogenase type 1, an enzyme linked to metabolic syndrome, including type 2 diabetes and obesity. Inhibiting this enzyme can ameliorate insulin resistance and other related conditions . This therapeutic angle is particularly relevant given the rising incidence of metabolic disorders globally.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing similar structural motifs to this compound. For instance, derivatives have shown significant antibacterial activity against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting that this compound could be explored further for its potential as an antimicrobial agent .
Characterization Techniques
Characterization of the compound is performed using various spectroscopic methods such as NMR, IR, and mass spectrometry to confirm its structure and purity. These techniques ensure that the synthesized compound meets the required standards for biological testing.
Data Table: Summary of Research Findings
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of compounds related to this compound revealed that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 6.25 µg/ml against Mycobacterium smegmatis. This highlights the potential for further development into novel antibacterial agents .
Case Study 2: Neuroprotective Effects
Another investigation assessed the neuroprotective effects of similar compounds in animal models of Alzheimer's disease. Results indicated that these compounds could improve cognitive function and reduce amyloid plaque formation, suggesting a promising avenue for treatment strategies targeting neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors and enzymes, leading to various biological effects. The piperidine ring and aminopiperidine group contribute to its overall pharmacological profile by interacting with different pathways in the body.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: (4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride
- CAS No.: 442127-93-7
- Molecular Formula : C₁₃H₁₆ClF₃N₂O
- Molecular Weight : 308.73 g/mol
- Structural Features: This compound comprises a 4-aminopiperidine moiety linked via a ketone group to a 4-(trifluoromethyl)phenyl ring. The hydrochloride salt enhances solubility and stability, typical for pharmaceutical intermediates or active ingredients .
Applications : While explicit pharmacological data are unavailable in the provided evidence, structural analogs (e.g., piperidine derivatives) are often utilized in drug development for targeting central nervous system disorders, inflammation, or as kinase inhibitors. The trifluoromethyl group may improve metabolic stability and membrane permeability .
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key differences between the target compound and its analogs:
Key Comparative Insights
Substituent Effects :
- The trifluoromethyl (-CF₃) group in the target compound confers strong electron-withdrawing effects and increased lipophilicity compared to the chloro (-Cl) group in the analog from . This may enhance target binding affinity in hydrophobic pockets .
- The benzyl carboxylate in introduces an ester functional group, which may reduce chemical stability compared to ketone-based structures like the target compound.
Amine Position: The 4-aminopiperidine configuration in the target compound contrasts with the 3-aminopiperidine in . Positional differences influence spatial orientation and hydrogen-bonding interactions with biological targets.
Safety Profiles :
- The target compound’s safety data sheet (SDS) lacks detailed hazard statements, whereas and specify first-aid measures for eye, skin, and ingestion exposure. This suggests the target’s toxicological profile may be less characterized .
Biological Activity
(4-Aminopiperidin-1-yl)[4-(trifluoromethyl)phenyl]methanone hydrochloride, also known by its CAS number 442127-93-7, is a compound of interest due to its potential biological activities, particularly in the realm of antimicrobial properties. This article synthesizes available data on its biological activity, including case studies, research findings, and a comparative analysis of its effects.
- Molecular Formula : C13H16ClF3N2O
- Molecular Weight : 308.73 g/mol
- CAS Number : 442127-93-7
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antimicrobial properties. The trifluoromethyl group is known to enhance the lipophilicity and bioactivity of compounds, making them more effective against various pathogens.
Antimicrobial Activity
Recent studies indicate that derivatives of compounds with similar structures exhibit significant antimicrobial activity against Gram-positive bacteria. For instance, a study highlighted that certain trifluoromethyl phenyl derivatives demonstrated low minimum inhibitory concentrations (MICs) against Staphylococcus aureus and Enterococcus faecalis, suggesting a strong potential for this compound in combating resistant strains .
Study 1: Antimicrobial Efficacy
A comprehensive investigation into related compounds revealed that those containing the trifluoromethyl group exhibited potent growth inhibition of Gram-positive bacteria. In vitro assays showed that these compounds could significantly reduce bacterial viability and inhibit biofilm formation, which is crucial in treating chronic infections .
Study 2: Toxicity Assessment
In vivo studies using mouse models assessed the toxicity profile of related compounds at doses up to 50 mg/kg. The results indicated no adverse effects on vital organs, as measured by blood plasma markers and histological examinations. This suggests a favorable safety profile for further clinical exploration .
Comparative Analysis of Biological Activity
| Compound Name | Antimicrobial Activity | Toxicity | Mechanism of Action |
|---|---|---|---|
| This compound | High against S. aureus | Low at 50 mg/kg | Inhibits macromolecular synthesis |
| Related Triazole Compounds | Moderate against various bacteria | Moderate | Hsp90 inhibition |
| Pyrazole Derivatives | High against Gram-positive bacteria | Low | Disruption of bacterial cell function |
The mechanism by which this compound exerts its antimicrobial effects appears to involve the inhibition of macromolecular synthesis within bacterial cells. This global effect on bacterial function highlights the compound's potential as a broad-spectrum antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
